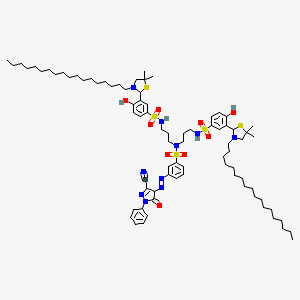
2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” is a complex heterocyclic compound that features both triazine and benzotriazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazine and benzotriazine rings through cyclization of appropriate precursors.
Condensation Reactions: Combining smaller molecules to form the larger heterocyclic structure.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis processes, often involving:
Batch Reactors: For controlled synthesis in large quantities.
Continuous Flow Reactors: For more efficient and consistent production.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen or removal of hydrogen.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry
Catalysis: As a catalyst in various organic reactions.
Materials Science: In the development of new materials with unique electronic properties.
Biology and Medicine
Pharmaceuticals: Potential use in drug development due to its unique structure.
Biological Probes: As a probe in biochemical assays.
Industry
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Dyes and Pigments: As a component in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of “2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” would depend on its specific application. In pharmaceuticals, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. In catalysis, it could facilitate chemical reactions by providing an alternative reaction pathway with lower activation energy.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine: A simpler triazine compound.
Benzotriazine: A simpler benzotriazine compound.
2,4-Diamino-6-chlorotriazine: A triazine derivative with similar functional groups.
Uniqueness
“2H-(1,3,5)Triazino(1,2-c)(1,2,3)benzotriazine-2,4(3H)-diimine” is unique due to its fused ring structure, which imparts distinct electronic properties and potential for diverse applications.
Propriétés
Numéro CAS |
30101-69-0 |
|---|---|
Formule moléculaire |
C9H7N7 |
Poids moléculaire |
213.20 g/mol |
Nom IUPAC |
4-imino-[1,3,5]triazino[1,2-c][1,2,3]benzotriazin-2-amine |
InChI |
InChI=1S/C9H7N7/c10-8-12-7-5-3-1-2-4-6(5)14-15-16(7)9(11)13-8/h1-4H,(H3,10,11,13) |
Clé InChI |
SQHXGGDVQLMCIH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=NC(=NC(=N)N3N=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















